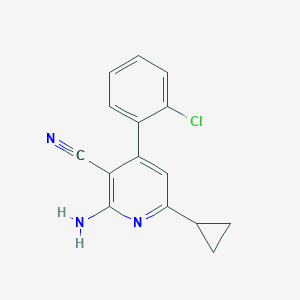
2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a cyclopropyl group, and a pyridine ring with a carbonitrile substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile typically involves a multi-step process. One common method includes the sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of an excess of N-methylmorpholine. This reaction proceeds at room temperature (25°C) in ethanol, resulting in the formation of the desired compound with a yield of approximately 68% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer research, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these targets disrupts normal cellular functions, leading to the inhibition of cancer cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- (Z)-2-Amino-4-(2-aryl-1-cyanovinyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles
Uniqueness
Compared to similar compounds, 2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it more versatile in terms of reactivity and potential applications. Additionally, its specific substitution pattern on the pyridine ring enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.
Propiedades
Número CAS |
303130-96-3 |
|---|---|
Fórmula molecular |
C15H12ClN3 |
Peso molecular |
269.73g/mol |
Nombre IUPAC |
2-amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12ClN3/c16-13-4-2-1-3-10(13)11-7-14(9-5-6-9)19-15(18)12(11)8-17/h1-4,7,9H,5-6H2,(H2,18,19) |
Clave InChI |
RXENFGDYKSVIPJ-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)N |
SMILES canónico |
C1CC1C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


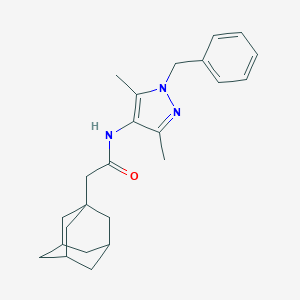
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B446680.png)
![4-{[4,5-Dimethyl-3-(propoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B446681.png)
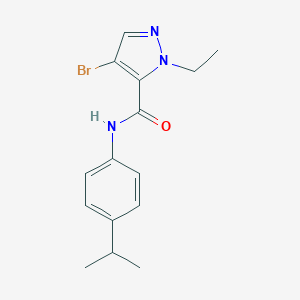
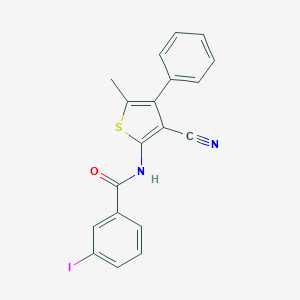
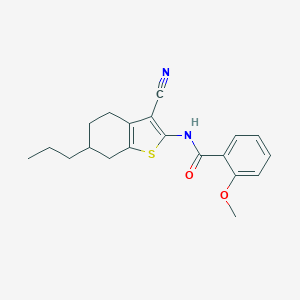
![N-(2-bromo-4,6-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B446685.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B446688.png)
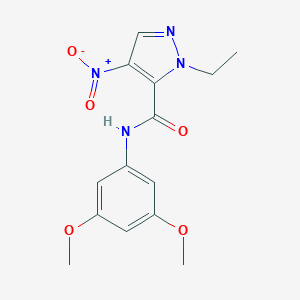

![isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B446693.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B446699.png)
![2-bromo-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B446700.png)
![[4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE](/img/structure/B446701.png)
